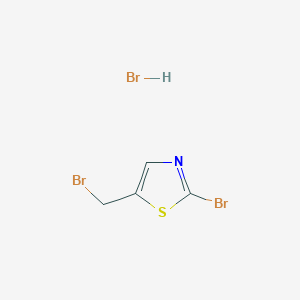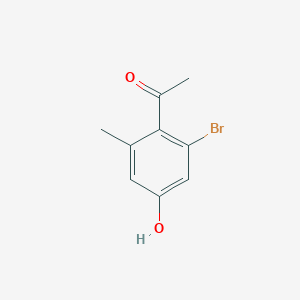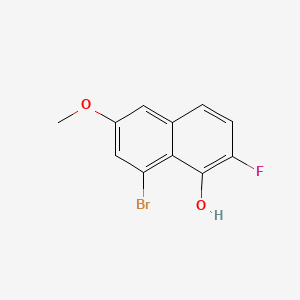
4-(Bromomethyl)-3-fluoro-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-3-fluoro-2-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the fourth position, a fluorine atom at the third position, and a methoxy group at the second position of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-fluoro-2-methoxypyridine typically involves the bromination of 3-fluoro-2-methoxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The starting material, 3-fluoro-2-methoxypyridine, is mixed with N-bromosuccinimide and passed through a reactor under controlled temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-3-fluoro-2-methoxypyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Nucleophilic Substitution: Produces substituted pyridines with various functional groups.
Oxidation: Yields aldehydes or carboxylic acids.
Reduction: Results in the formation of 3-fluoro-2-methoxypyridine.
Applications De Recherche Scientifique
4-(Bromomethyl)-3-fluoro-2-methoxypyridine is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-3-fluoro-2-methoxypyridine is primarily based on its ability to undergo nucleophilic substitution reactionsThis property makes it a valuable intermediate in the synthesis of compounds that interact with biological targets such as enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)-6,7-dimethoxycoumarin: Used as a fluorescence reagent in high-performance liquid chromatography.
4-(Bromomethyl)benzoic acid: An intermediate in the synthesis of antihypertensive agents and photosensitizers.
Uniqueness
4-(Bromomethyl)-3-fluoro-2-methoxypyridine is unique due to the presence of both a fluorine atom and a methoxy group on the pyridine ring. This combination of substituents imparts distinct electronic properties, making it particularly useful in the synthesis of compounds with specific biological activities .
Propriétés
Formule moléculaire |
C7H7BrFNO |
|---|---|
Poids moléculaire |
220.04 g/mol |
Nom IUPAC |
4-(bromomethyl)-3-fluoro-2-methoxypyridine |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-6(9)5(4-8)2-3-10-7/h2-3H,4H2,1H3 |
Clé InChI |
SWLVSSHEMGPJIO-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=C1F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667580.png)
![1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13667587.png)

![4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13667599.png)




![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B13667622.png)




